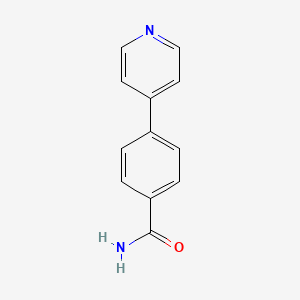

4-(4-Pyridyl)benzamide

Description

Contextualization within Modern Organic and Inorganic Chemistry

In the realm of modern chemistry, 4-(4-Pyridyl)benzamide serves as a critical bifunctional linker. Its organic character stems from the aromatic pyridine (B92270) and benzene (B151609) rings, along with the amide linkage, which allows for its participation in a variety of organic reactions. acs.org The nitrogen atom in the pyridine ring and the amide group provide sites for hydrogen bonding and coordination with metal ions, bridging the gap to inorganic chemistry. This dual nature makes it a versatile component in the synthesis of complex molecular architectures, including metal-organic frameworks (MOFs) and supramolecular assemblies.

The compound's structure, featuring a pyridine ring attached to a benzamide (B126) moiety, allows for a range of chemical modifications. ontosight.ai This adaptability is a key reason for its prominence in the development of new materials and functional molecules. Researchers can tune the electronic and steric properties of the molecule by introducing different substituents on either the pyridine or the benzamide ring, leading to a wide array of derivatives with tailored functionalities.

Significance of Pyridyl-Benzamide Scaffolds in Molecular Design

The pyridyl-benzamide scaffold is a privileged structure in molecular design due to its predictable geometry and the presence of multiple interaction sites. mdpi.comgoogle.com The pyridine nitrogen acts as a Lewis base, readily coordinating to metal centers, while the amide group can participate in hydrogen bonding, forming robust and directional intermolecular interactions. This predictable binding behavior is crucial for the rational design of intricate supramolecular structures. nih.gov

The planarity of the aromatic rings combined with the rotational freedom around the C-C bond connecting them allows for the creation of molecules with specific spatial arrangements. This structural control is essential in fields like crystal engineering, where the goal is to design and synthesize crystalline solids with desired properties. Furthermore, the ability of the amide group to act as both a hydrogen bond donor and acceptor contributes to the stability and dimensionality of the resulting structures.

The versatility of the pyridyl-benzamide scaffold is further highlighted by its use in the construction of "reverse amide" compounds. nih.gov By transposing the amide functionality, researchers can fine-tune the electronic and steric properties of the molecule, leading to improved biochemical potency and cell-based activity in medicinal chemistry contexts. nih.gov This adaptability underscores the importance of the pyridyl-benzamide framework as a foundational element in the design of new functional molecules.

Historical Development of Research Focuses on this compound

Initial research involving this compound and related structures primarily focused on their synthesis and basic characterization. Early studies laid the groundwork by establishing reliable synthetic routes, often involving the amidation of 4-(4-pyridyl)benzoic acid or the coupling of a pyridine derivative with a benzamide precursor. sigmaaldrich.com

Over time, the focus of research shifted towards exploring the applications of this compound in various fields. In medicinal chemistry, derivatives of pyridyl-benzamide have been investigated for their potential as therapeutic agents. ontosight.ainih.gov For instance, certain benzamide derivatives have shown promise as inhibitors of specific enzymes or as antagonists for cellular receptors. ontosight.ainih.gov

More recently, the unique coordination and self-assembly properties of this compound have garnered significant attention in the field of materials science. Researchers are actively exploring its use as a building block for the construction of porous coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage, catalysis, and separation technologies. The ability of the pyridyl-benzamide ligand to form predictable and robust networks with metal ions is central to the development of these advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-12(15)11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJUIMLVDSQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Pyridyl Benzamide and Its Derivatives

Established Synthetic Pathways for 4-(4-Pyridyl)benzamide

The formation of the amide bond in this compound is central to its synthesis. This is primarily achieved through classical amidation and condensation reactions, which have been refined and adapted over time.

Amidation Reactions and Condensation Processes

The most direct and widely employed method for synthesizing this compound and its derivatives is the condensation reaction between a carboxylic acid or its activated derivative and an amine. The fundamental reaction involves coupling 4-aminopyridine (B3432731) with a benzoic acid derivative.

One common approach is the reaction of an acyl chloride, such as benzoyl chloride, with 4-aminopyridine. This method is often used for creating halogenated derivatives. For instance, the synthesis of various difluoro-N-(4-pyridyl)benzamide isomers is achieved through the condensation of the corresponding difluorobenzoyl chlorides with 4-aminopyridine. dcu.ie Similarly, 2,4-difluoro-N-(4-pyridyl)benzamide is typically synthesized by reacting 2,4-difluorobenzoic acid with 4-aminopyridine in the presence of a coupling agent. ontosight.ai This general strategy underscores the versatility of condensation processes, allowing for the creation of a diverse library of substituted benzamides. A study outlines the potential for synthesizing up to 18 different isomers of difluoro-N-(4-pyridyl)benzamide through the condensation of various difluorobenzoyl chlorides with the three isomers of aminopyridine. dcu.ie

Alternative methods have also been developed to circumvent the need for pre-activated carboxylic acids. A catalyst-free approach involves the reaction of an aldehyde (e.g., benzaldehyde) with an aminopyridine in the presence of an oxidant like hydrogen peroxide, carried out under reflux conditions in ethanol (B145695). researchgate.net This oxidative amidation provides a direct route to the desired product. researchgate.net The choice of reagents and the sequence of their addition can be critical. In amidation reactions mediated by triphenylphosphine (B44618) (PPh₃) and iodine (I₂), the order of reagent addition significantly impacts the outcome, influencing whether the desired amide or an acid anhydride (B1165640) is formed. rsc.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also proven effective for the direct amidation of carboxylic acids with amines. acs.org

Table 1: Examples of Amidation/Condensation Reactions for Pyridyl Benzamide (B126) Synthesis

| Reactant 1 | Reactant 2 | Conditions/Reagents | Product |

|---|---|---|---|

| 2,4-Difluorobenzoic acid | 4-Aminopyridine | Coupling agent | 2,4-Difluoro-N-(4-pyridyl)benzamide ontosight.ai |

| 4-Fluorobenzoyl chloride | 4-Aminopyridine | Reflux in toluene (B28343) or ethyl acetate | 4-Fluoro-N-(pyridin-4-yl)benzamide smolecule.com |

| Benzaldehyde | 4-Aminopyridine | H₂O₂, Ethanol, Reflux | N-(Pyridin-4-yl)benzamide researchgate.net |

| Carboxylic Acid | Amine | B(OCH₂CF₃)₃, MeCN, 80-100 °C | Amide acs.org |

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for synthesizing this compound and its derivatives, often providing higher efficiency, milder reaction conditions, and improved yields compared to non-catalytic methods.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for amidation reactions. mdpi.com Their porous structure and tunable active sites make them ideal for facilitating complex organic transformations. A bimetallic Fe₂Ni-BDC MOF (where BDC is 1,4-Benzenedicarboxylic acid) has been successfully used to catalyze the synthesis of N-(pyridin-2-yl)-benzamides from 2-aminopyridine (B139424) and trans-β-nitrostyrene. mdpi.com In this Michael addition amidation reaction, the MOF demonstrated excellent efficiency, achieving an 82% isolated yield under optimized conditions (80 °C for 24 hours in dichloromethane). mdpi.com A key advantage of this catalyst is its reusability, maintaining high activity for up to six cycles. mdpi.com

Similarly, a bimetallic Co/Fe-MOF has been employed for the oxidative amidation of 2-aminopyridine with benzaldehyde, showcasing the versatility of MOFs in forming C-N bonds. researchgate.net These frameworks function as Lewis acids and can facilitate reactions under relatively mild conditions. researchgate.net The synthesis of these MOF catalysts themselves involves solvothermal methods, combining metal salts with organic linkers. mdpi.comresearchgate.net

Copper catalysts are widely used in organic synthesis and have proven particularly effective for the synthesis of pyridyl benzamides. researchgate.netacs.org One innovative approach utilizes visible light in combination with a copper(I) iodide catalyst to achieve the aerobic oxidative amidation of 2-aminopyridines with ethyl arylacetates at room temperature. researchgate.net This reaction proceeds through a C-C bond cleavage and subsequent C-N bond formation, representing an environmentally benign pathway. researchgate.net

Copper catalysts are also instrumental in cycloaddition reactions. A copper-catalyzed formal [4 + 1] cycloaddition between benzamides and isonitriles has been developed to produce 3-iminoisoindolinones. acs.org This reaction is facilitated by an 8-aminoquinoline (B160924) directing group and can proceed with a simple CuBr·SMe₂ catalyst. acs.org Furthermore, copper catalysis is integral to the synthesis of various nitrogen-containing heterocycles derived from benzamides, highlighting the broad utility of copper in C-N bond formation and molecular diversification. rsc.orgchim.it

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the conversion of one functional group into another to access new molecules and functionalities. wikipedia.orgimperial.ac.uk In the context of this compound, FGI is primarily used to introduce new substituents onto the core structure, thereby modifying its chemical and physical properties.

Introduction of Halogen Substituents (e.g., 4-Iodo-N-(4-pyridyl)benzamide, Difluoro-N-(4-pyridyl)benzamide)

Halogenation is a common derivatization strategy. The introduction of halogen atoms, such as iodine and fluorine, can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.

The synthesis of halogenated N-(4-pyridyl)benzamide derivatives is typically achieved by using halogen-substituted starting materials. For the preparation of 4-Iodo-N-(4-pyridyl)benzamide , the standard approach involves the condensation of 4-iodobenzoyl chloride with 4-aminopyridine. dergipark.org.tr The resulting iodo-substituted compound is a valuable intermediate for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, where the iodine atom acts as a versatile leaving group. pubcompare.ai

The synthesis of Difluoro-N-(4-pyridyl)benzamide isomers follows a similar logic. Compounds like 2,4-difluoro-N-(4-pyridyl)benzamide and 2,5-difluoro-N-(4-pyridyl)benzamide are prepared by reacting the corresponding difluorobenzoic acid or its acyl chloride with 4-aminopyridine. dcu.ieontosight.aiontosight.ai The presence of two fluorine atoms on the benzamide ring can enhance the compound's ability to cross biological membranes. ontosight.ai Structural studies of these difluorinated isomers reveal specific intramolecular contacts and hydrogen bonding patterns that influence their crystal packing. dcu.ie

Table 2: Halogenated Derivatives of N-(4-pyridyl)benzamide

| Compound Name | Synthetic Precursors | Key Synthetic Step |

|---|---|---|

| 4-Iodo-N-(6-sulfamoylbenzothiazol-2-yl)benzamide | 4-Iodobenzoyl chloride, 2-Amino-6-sulfamoylbenzothiazole | Amidation dergipark.org.tr |

| 2,4-Difluoro-N-(4-pyridyl)benzamide | 2,4-Difluorobenzoic acid, 4-Aminopyridine | Condensation with coupling agent ontosight.ai |

| 2,5-Difluoro-N-(4-pyridyl)benzamide | 2,5-Difluorobenzoyl chloride, 4-Aminopyridine | Condensation dcu.ie |

Modification of Benzamide and Pyridine (B92270) Moieties

The structural framework of this compound and its analogs allows for extensive chemical modifications on both the benzamide and pyridine rings. These transformations are crucial for tuning the molecule's properties and for structure-activity relationship (SAR) studies in various chemical and pharmaceutical contexts.

Research into analogs of related pyridyl-benzamide compounds has demonstrated that structural changes to the pyridine ring, the amide group, and the benzene (B151609) ring can significantly impact the molecule's interactions and activity. nih.gov For instance, in the development of kinase inhibitors, modifications to a lead compound, Golvatinib, which features a pyridylamide structure, were explored. sci-hub.se The strategy involved retaining the core pyridine ring, which is vital for biological activity through hydrogen bonding, while introducing various substituents elsewhere. sci-hub.se

Modifications on the pyridine moiety often involve the introduction of different functional groups. SAR studies on a series of benzamide analogs showed that introducing a methyl group to the pyridine ring could lead to altered potency and selectivity for different receptor subtypes. nih.gov Similarly, substituting the pyridine with a pyrazine (B50134) ring or introducing a 2-ethylpyridine (B127773) group resulted in decreased potency, suggesting that steric hindrance in the binding pocket where the pyridine moiety interacts plays a significant role. nih.gov

The benzamide portion of the molecule is also a frequent target for modification. The amide linker itself can be altered; for example, by introducing flexible or hydrophilic groups like alkyl chains or morpholine (B109124). sci-hub.se Furthermore, the nitrogen of the benzamide can be functionalized through N-arylation reactions, a process that has been explored using photocatalysis. rsc.org Such modifications are key to developing a diverse library of compounds for further investigation. nih.govsci-hub.se In one study, a series of N-substituted benzamide derivatives were synthesized based on the structure of Entinostat, demonstrating the versatility of the benzamide core in creating new antitumor agents. researchgate.net

The following table summarizes various modifications made to pyridyl-benzamide scaffolds as reported in the literature.

Table 1: Examples of Modifications on Pyridyl and Benzamide Moieties

| Original Moiety | Modification | Resulting Structure/Compound Class | Purpose/Observation | Citation |

|---|---|---|---|---|

| Pyridine Ring | Introduction of a methyl group | Methylpyridine analog | Altered potency and selectivity | nih.gov |

| Pyridine Ring | Replacement with a pyrazine ring | Pyrazine-containing analog | ~3-fold decrease in potency | nih.gov |

| Pyridine Ring | Introduction of a 2-ethylpyridine | 2-Ethylpyridine analog | ~5-fold decrease in potency due to steric hindrance | nih.gov |

| Benzamide Amide Group | N-arylation with aryl halides | N-aryl benzamides | Formation of C-N bond under photocatalysis | rsc.org |

| Benzamide Amide Group | Introduction of morpholine group | Morpholine-containing amide derivatives | Enhanced inhibitory activity in cancer cell lines | sci-hub.se |

Green Chemistry Principles in this compound Synthesis

The synthesis of amides, a cornerstone of organic and medicinal chemistry, is increasingly being guided by the principles of green chemistry to reduce environmental impact and improve efficiency. rsc.orgorganic-chemistry.org These principles are directly applicable to the synthesis of this compound and its derivatives, with research focusing on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

A key strategy in green amide synthesis is the move towards catalyst-free and solvent-free reaction conditions. One reported method for synthesizing N-(4-pyridyl)benzamide involves mixing equimolar amounts of 4-aminopyridine and benzoyl chloride in a neat phase (without solvent). scispace.com This reaction proceeds rapidly, often within minutes, and demonstrates a high yield, representing an eco-friendly alternative to traditional methods that use hazardous solvents and bases like pyridine or triethylamine. scispace.com Another catalyst-free approach involves the reaction of various aldehydes with aminopyridines using hydrogen peroxide as an oxidant and ethanol as a solvent, yielding substituted pyridine benzamides in good yields. researchgate.net

The use of alternative energy sources is another pillar of green synthesis. Microwave-assisted synthesis has been recognized as a green chemistry tool for preparing pyridine derivatives. acs.org This method offers significant advantages, including drastically reduced reaction times (from hours to minutes) and excellent product yields, while often using more environmentally benign solvents like ethanol. acs.org Similarly, visible-light-promoted reactions offer a greener pathway by enabling synthesis at room temperature, thereby lowering energy demands. researchgate.net One such method describes the synthesis of N-(pyridin-2-yl)benzamides from 2-aminopyridines and ethyl arylacetates using a copper(I) iodide catalyst, oxygen from the air as the oxidant, and visible light as the energy source. researchgate.net

Catalysis plays a central role in green chemistry, with an emphasis on developing efficient and recyclable catalysts. Bimetallic metal-organic frameworks (MOFs) have been used as recyclable catalysts for Michael addition amidation reactions to produce pyridyl benzamides, demonstrating good efficiency and the ability to be reused multiple times without significant loss of activity. mdpi.com Another green catalytic approach is acceptorless dehydrogenative coupling, which synthesizes amides while generating only hydrogen gas as a byproduct, thus offering a direct and waste-free procedure. rsc.org

Furthermore, the use of non-toxic, renewable resources as reaction media is a significant advancement. An environmentally friendly methodology for creating amides involves the hydrolysis of nitriles in a water extract of plant ash. mdpi.com This method avoids the need for transition metal catalysts, external bases, and organic solvents, showcasing a practical and sustainable route to amide synthesis. mdpi.com

The following table highlights several green synthetic methods applicable to the synthesis of pyridyl benzamides.

Table 2: Green Chemistry Approaches in Pyridyl Benzamide Synthesis

| Green Method | Reactants | Conditions | Yield | Green Principle | Citation |

|---|---|---|---|---|---|

| Solvent-free Benzoylation | 4-Aminopyridine, Benzoyl Chloride | Neat, stirred with glass rod | 66% | Solvent-free synthesis, atom economy | scispace.com |

| Catalyst-free Amidation | Aryl Aldehydes, Aminopyridines | Ethanol, H₂O₂, conventional heating | Good | Catalyst-free reaction | researchgate.net |

| Microwave-assisted Synthesis | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, etc. | Ethanol, microwave irradiation (2-7 min) | 82-94% | Energy efficiency, reduced reaction time | acs.org |

| Visible-light Catalysis | 2-Aminopyridines, Ethyl arylacetates | Visible light, CuI, Air (O₂), room temp. | Good | Energy efficiency, use of ambient conditions | researchgate.net |

| Recyclable MOF Catalysis | 2-Aminopyridine, trans-β-nitrostyrene | Fe₂Ni-BDC catalyst, DCM, 80°C | 82% | Use of recyclable catalysts | mdpi.com |

| Dehydrogenative Coupling | Aryl epoxides, Amines | Ruthenium pincer complexes | High | Waste prevention (H₂ as only byproduct) | rsc.org |

Coordination Chemistry and Metal Organic Systems Involving 4 4 Pyridyl Benzamide

Ligand Design Principles of 4-(4-Pyridyl)benzamide

The design of this compound as a ligand is predicated on its distinct molecular structure, which features two key functional groups: a pyridyl ring and a benzamide (B126) group. The nitrogen atom of the pyridyl group serves as a primary coordination site for metal ions. The benzamide group, with its amide (–CONH–) functionality and phenyl ring, offers opportunities for secondary interactions, such as hydrogen bonding and π–π stacking. These non-covalent interactions play a crucial role in directing the self-assembly of supramolecular structures. nih.gov

The rigid nature of the biphenyl-like core of this compound provides a well-defined spatial orientation for the coordinating pyridyl group. The amide linkage introduces a degree of conformational flexibility, allowing the phenyl and pyridyl rings to adopt various dihedral angles. This combination of rigidity and limited flexibility is advantageous in constructing predictable and stable coordination networks.

Furthermore, the electronic properties of the ligand can be tuned by introducing substituents on the benzamide phenyl ring. For instance, the introduction of an iodine atom to create 4-iodo-N-(4-pyridyl)benzamide (INPBA) enhances the halogen bonding capabilities of the ligand. csic.es The electron-withdrawing nature of the carbonyl group in INPBA activates the iodine atom, making it a more effective halogen bond donor. csic.es This strategic modification allows for the exploration of combined hydrogen and halogen bonding in the design of complex supramolecular architectures. csic.es

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system. The resulting complexes can be isolated as crystalline solids and are characterized using a variety of analytical techniques.

Common characterization methods include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridyl and amide groups.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive information on coordination geometries, bond lengths, and bond angles.

X-ray Powder Diffraction (XRPD): To confirm the phase purity of the bulk crystalline material. mdpi.com

Elemental Analysis: To determine the empirical formula of the synthesized complexes. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the ligand and its complexes in solution. redalyc.orgnih.gov

UV-Visible Spectroscopy: To study the electronic transitions within the complexes. researchgate.netuobaghdad.edu.iq

Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes containing paramagnetic metal ions. researchgate.netuobaghdad.edu.iq

Complexes with Silver(I) Ions

Silver(I) ions have been extensively used to form complexes with this compound, often resulting in the formation of coordination polymers. In a notable study, a series of silver(I) complexes with the general formula [Ag(this compound)₂]X, where X represents various counterions (NO₃⁻, ClO₄⁻, CF₃SO₃⁻, PF₆⁻, BF₄⁻, CH₃PhSO₃⁻, and PhSO₃⁻), were synthesized and characterized. mdpi.comutep.eduresearchgate.netresearchgate.netresearchgate.net

The synthesis of these complexes typically involves dissolving this compound and the corresponding silver salt in a solvent like methanol (B129727) or ethanol (B145695). mdpi.com Crystallization is often achieved through slow evaporation or diffusion of a less polar solvent, such as diethyl ether, in the dark. mdpi.com The resulting crystals are then isolated by filtration. mdpi.com

Characterization of these silver(I) complexes revealed that two this compound ligands coordinate to the Ag(I) ion in a trans configuration. nih.govmdpi.com The carboxamide and phenyl groups of the ligand facilitate the formation of intermolecular hydrogen bonds and π–π stacking interactions, which are crucial in building extended supramolecular networks. nih.govmdpi.com The nature of the counterion was found to significantly influence the final solid-state arrangement, leading to diverse 1D, 2D, and 3D structures. mdpi.comutep.eduresearchgate.netresearchgate.net

For instance, the complex with the PF₆⁻ counterion, [Ag(INPBA)₂]NO₃, crystallizes in the triclinic space group Pī. mdpi.com The N–Ag–N bond angle is approximately 175.8°. mdpi.com In another example, the complex with the tosylate anion (CH₃C₆H₄SO₃⁻) also crystallizes in the triclinic Pī space group with an N–Ag–N bond angle of 176.9°. mdpi.com

| Complex | Counterion | Crystal System | Space Group | N–Ag–N Bond Angle (°) |

|---|---|---|---|---|

| [Ag(this compound)₂]PF₆ | PF₆⁻ | Triclinic | Pī | 175.8 |

| Ag(this compound)₂ | CH₃C₆H₄SO₃⁻ | Triclinic | Pī | 176.9 |

| [Ag(INPBA)₂]NO₃ | NO₃⁻ | - | - | - |

Complexes with Transition Metal Ions (e.g., Zn(II), Hg(II), Co(II), Ni(II), Mn(II), Cu(II))

This compound and its derivatives also form complexes with various divalent transition metal ions. The synthesis of these complexes generally involves reacting the ligand with the corresponding metal salt in a suitable solvent. researchgate.netnih.govuobaghdad.edu.iqsjpas.comsjpas.com The resulting coordination compounds exhibit a range of geometries and structures, influenced by the nature of the metal ion, the counterion, and the reaction conditions.

For example, complexes of 4-iodo-N-(4-pyridyl)benzamide (INPBA) with Zn(II) and Hg(II) have been synthesized and structurally characterized. csic.es The complex [ZnBr₂(INPBA)₂] features a tetrahedral zinc center coordinated to two bromide ions and two INPBA ligands. csic.es In contrast, [HgI₂(INPBA)]n forms a polymeric chain where the mercury center is coordinated to two iodide ions and two bridging INPBA ligands. csic.es

Studies on other benzamide-containing ligands have shown that transition metal complexes can adopt various geometries. For instance, with a related ligand, Ni(II) and Cu(II) complexes were found to have octahedral structures, while Zn(II), Cd(II), and Hg(II) complexes adopted tetrahedral geometries. researchgate.net In another study involving a different benzamide derivative, complexes of Mn(II), Co(II), Zn(II), and Hg(II) were all proposed to have octahedral geometries. sjpas.comsjpas.com

The characterization of these transition metal complexes relies heavily on spectroscopic methods and single-crystal X-ray diffraction. For instance, in the complex [Zn(OCOPh)₂(INPBA)₂], the zinc ion is coordinated to two benzoate (B1203000) anions and two INPBA ligands, resulting in a distorted tetrahedral geometry. csic.es

| Complex | Metal Ion | Geometry |

|---|---|---|

| [ZnBr₂(INPBA)₂] | Zn(II) | Tetrahedral |

| [HgI₂(INPBA)]n | Hg(II) | Polymeric Chain |

| [Zn(OCOPh)₂(INPBA)₂] | Zn(II) | Distorted Tetrahedral |

Metal-Ligand Coordination Modes and Geometries

The coordination of this compound to metal centers primarily occurs through the nitrogen atom of the pyridyl ring, acting as a monodentate ligand. This is the most common coordination mode observed in its metal complexes. csic.es

The geometry around the metal center is dictated by the coordination number and the electronic configuration of the metal ion. In the case of Ag(I) complexes of the type [Ag(this compound)₂]⁺, a linear or near-linear geometry is typically observed, with the two pyridyl nitrogen atoms coordinating to the silver ion in a trans fashion. mdpi.com

For transition metal complexes, a greater variety of coordination geometries is possible. As seen with the INPBA ligand, Zn(II) can adopt a tetrahedral geometry in [ZnBr₂(INPBA)₂], while Hg(II) in [HgI₂(INPBA)]n exhibits a different coordination environment within a polymeric structure. csic.es The coordination geometry can also be influenced by the presence of other ligands or counterions in the coordination sphere of the metal. For instance, in [Zn(OCOPh)₂(INPBA)₂], the coordination of two benzoate ligands in addition to the two INPBA ligands results in a distorted tetrahedral geometry around the zinc center. csic.es

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of this compound and its derivatives to act as bridging ligands, connecting multiple metal centers, makes them excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govwikipedia.org The self-assembly process is driven by the formation of coordinate bonds between the pyridyl nitrogen and the metal ions, as well as by the directional nature of non-covalent interactions like hydrogen bonding and π–π stacking. nih.gov

The final architecture of the resulting coordination polymer or MOF is influenced by several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, the nature of the solvent, and the presence of counterions. researchgate.net These factors can direct the formation of structures with different dimensionalities, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.gov

One-Dimensional (1D) Chain Architectures

One-dimensional chain architectures are a common structural motif in the coordination chemistry of this compound. These chains are formed when the ligand bridges between metal centers in a linear or zigzag fashion.

In the case of silver(I) complexes, the formation of 1D chains is often facilitated by the linear coordination preference of the Ag(I) ion. The [Ag(this compound)₂]⁺ units can be further linked into one-dimensional arrays through π–π stacking interactions between the aromatic rings of the ligands. mdpi.comutep.eduresearchgate.netresearchgate.net

The polymeric complex [HgI₂(INPBA)]n provides a clear example of a 1D chain architecture. csic.es In this structure, the INPBA ligand acts as a bidentate bridge, connecting adjacent HgI₂ units. The mercury centers are linked by the INPBA ligands, forming an extended one-dimensional chain.

The formation of these 1D chains can also be influenced by hydrogen bonding. In the crystal structure of the free ligand 2,5-difluoro-N-(4-pyridyl)benzamide, N-H···N(py) hydrogen bonds lead to the formation of one-dimensional zigzag chains. core.ac.uk While this is not a coordination polymer, it illustrates the strong directional influence of hydrogen bonding in creating 1D assemblies, a principle that also applies to the self-assembly of its metal complexes.

The study of these 1D chain architectures is fundamental to understanding the principles of crystal engineering and provides a basis for the design of more complex and functional materials.

Supramolecular Chemistry and Crystal Engineering of 4 4 Pyridyl Benzamide Assemblies

Intermolecular Interactions in Solid-State Structures

Hydrogen bonds are a predominant feature in the crystal structures of 4-(4-Pyridyl)benzamide derivatives. The amide group (–CONH–) provides a classic hydrogen bond donor (N–H) and acceptor (C=O), while the pyridyl nitrogen atom also acts as a hydrogen bond acceptor.

C-H⋯O, C-H⋯N, and C-H⋯F Interactions: Weaker C–H⋯O and C–H⋯N hydrogen bonds also play a significant role in stabilizing the crystal packing. In difluoro-N-(4-pyridyl)benzamide isomers, C–H⋯N interactions link hydrogen-bonded chains into sheets. dcu.ie Furthermore, C–H⋯F contacts can link these sheets into pairs, contributing to a three-dimensional network. dcu.ie Studies on difluoro-N-(3-pyridyl)benzamide isomers also highlight the presence of C–H⋯O=C interactions that form ring motifs within the crystal structure.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for directing crystal architecture, especially in halogenated derivatives of this compound.

I⋯O, I⋯N, and I⋯I Interactions: In the case of 4-iodo-N-(4-pyridyl)benzamide (INPBA) and its coordination complexes, the iodine atom is instrumental in forming I⋯O, I⋯N, and I⋯I halogen bonds. csic.escsic.es These interactions reinforce and extend the crystalline structures into diverse three-dimensional supramolecular networks. csic.escsic.es The electron-withdrawing carbonyl group attached to the aromatic ring enhances the halogen bonding capability of the iodine atom. csic.es In one of its zinc complexes, a C−I···I halogen bond is observed, where one iodine atom acts as a donor and another as an acceptor. csic.es

The combination of hydrogen and halogen bonding provides a versatile strategy for designing a wide array of coordination networks with varied structural topologies. csic.escsic.es

The aromatic rings of the pyridyl and benzamide (B126) moieties in this compound are prone to π-π stacking interactions, which are crucial for the formation of extended supramolecular assemblies.

These interactions, where the electron-rich π systems of aromatic rings align, contribute significantly to the stability of the crystal lattice. nih.govnih.govresearchgate.net In silver(I) complexes of N-(4-pyridyl)benzamide, π-π stacking interactions via the phenyl moiety lead to the formation of one-dimensional, two-dimensional, and three-dimensional networks. nih.govresearchgate.net The average inter-ring distance in these complexes is approximately 3.823 Å. nih.govresearchgate.net The influence of π-π stacking can be modulated by the presence of different counterions and is a key factor in the rational design of materials with specific electronic properties. researchgate.net However, in some difluoro-isomers of N-(4-pyridyl)benzamide, the influence of π-π stacking is minimal, with no significant parallel and overlapping aromatic planes within 3.5 Å of each other. dcu.ie

Crystal Packing Motifs and Polymorphism Studies

The way molecules of this compound and its derivatives arrange themselves in a crystal, known as crystal packing, can lead to the formation of different crystalline forms, or polymorphs. These polymorphs can have distinct physical properties.

Studies on isomers of difluoro-N-(4-pyridyl)benzamide reveal varied packing motifs. For instance, one isomer forms one-dimensional chains through N–H⋯O=C interactions, which are then linked into sheets by C–H⋯N interactions and further into a three-dimensional herring-bone network. dcu.ie Another isomer exhibits one-dimensional zigzag chains formed by weak C–H⋯N(py) interactions. dcu.ie Yet another isomer, which is isomorphous with the parent N-(4-pyridyl)benzamide, forms zigzag chains via N–H⋯N(py) interactions. dcu.ie The study of such isomers provides insight into the competition between strong hydrogen bonds and weaker interactions in determining the final crystal packing. scilit.com

Polymorphism has been observed in related benzamide compounds, where different conformers of the same molecule can exist in different crystal forms. acs.org While specific studies on the polymorphism of this compound itself are not detailed in the provided context, the existence of different packing motifs in its derivatives suggests a propensity for polymorphic behavior. dcu.ieacs.org

Role of Counterions in Supramolecular Architecture

In ionic complexes of this compound, counterions play a critical role in directing the supramolecular assembly. The size, shape, and charge of the counterion can influence the coordination geometry of the metal center and the resulting network of non-covalent interactions. nih.govresearchgate.netmdpi.com

A systematic study of silver(I) complexes with N-(4-pyridyl)benzamide, [Ag(NPBA)₂]X, where X represents various counterions (NO₃⁻, ClO₄⁻, CF₃SO₃⁻, PF₆⁻, BF₄⁻, CH₃PhSO₃⁻, and PhSO₃⁻), has demonstrated this influence. nih.govresearchgate.netmdpi.com These different anions lead to the formation of diverse one-, two-, and three-dimensional π-π stacking networks. nih.govresearchgate.netmdpi.com

Notably, counterions that are themselves capable of participating in π-π stacking, such as p-toluenesulfonate (CH₃PhSO₃⁻) and benzenesulfonate (B1194179) (PhSO₃⁻), can induce the formation of mesomorphic phases at elevated temperatures in solution. nih.govresearchgate.net These phases can generate highly branched, fibrous networks on the nanoscale. nih.govresearchgate.net This highlights that the influence of counterions is not limited to simple charge balancing but can be a key element in designing materials with complex morphologies and properties. mdpi.com

The table below summarizes the effect of different counterions on the dimensionality of the π-π stacking network in silver(I) bis-N-(4-pyridyl)benzamide complexes.

| Counterion (X⁻) | Dimensionality of π-π Stacking Network |

| NO₃⁻ | 1D, 2D, or 3D |

| ClO₄⁻ | 1D, 2D, or 3D |

| CF₃SO₃⁻ | 1D, 2D, or 3D |

| PF₆⁻ | 1D, 2D, or 3D |

| BF₄⁻ | 1D, 2D, or 3D |

| CH₃PhSO₃⁻ | Induces mesomorphic phases |

| PhSO₃⁻ | Induces mesomorphic phases |

Data compiled from studies on [Ag(NPBA)₂]X complexes. nih.govresearchgate.netmdpi.com

Structure-Directing Effects in Crystalline Materials

The predictable and directional nature of non-covalent interactions in this compound systems makes it an excellent building block for crystal engineering. By carefully selecting and modifying the functional groups on the molecule, it is possible to direct the formation of crystalline materials with desired architectures and properties.

The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions allows for the construction of a wide variety of supramolecular scaffolds. nih.govcsic.es For example, while N-(4-pyridyl)benzamide alone forms simple one-dimensional chains via hydrogen bonding, its reaction with metal ions generates diverse and complex one-, two-, and three-dimensional networks. nih.gov

Materials Science Applications of 4 4 Pyridyl Benzamide Derivatives

Organic Semiconductor Development

Organic semiconductor materials composed of π-π stacking aromatic compounds are under intense investigation for their potential uses in flexible electronics and other advanced technologies. escholarship.orgmdpi.comresearchgate.net In this context, derivatives of 4-(4-pyridyl)benzamide have emerged as promising candidates. Specifically, a series of silver(I) complexes with N-(4-pyridyl)benzamide, denoted as [Ag(NPBA)₂]X, have been synthesized and studied. mdpi.comsciprofiles.com In these complexes, two N-(4-pyridyl)benzamide (NPBA) ligands coordinate to a central silver(I) ion. mdpi.com

The structure of these complexes facilitates the formation of extended π-π stacking networks through the phenyl moieties of the ligands, which can propagate in one, two, or three dimensions within the crystalline solid-state. mdpi.comutep.edu The average distance between the stacked rings is approximately 3.823 Å. mdpi.comsciprofiles.comutep.edu The charge transport in organic semiconductors is highly dependent on the π-π stacking, making these materials suitable for applications in field-effect transistors, light-emitting diodes, and photovoltaics. researchgate.net The development of such materials is a step toward next-generation flexible and wearable devices. researchgate.net

A critical parameter for a semiconductor is its band gap. The design of low-band gap materials is crucial for various electronic applications. Theoretical simulations and experimental measurements have been used to determine the band gaps of silver(I) N-(4-pyridyl)benzamide complexes with different counterions (X).

An all-electron level simulation using the Naval Research Laboratory Molecular Research Library (NRLMOL) on the crystals provided the following band gaps for the [Ag(NPBA)₂]X complexes escholarship.orgmdpi.comresearchgate.netsciprofiles.comutep.edu:

| Complex Number | Counterion (X⁻) | Simulated Band Gap (eV) |

| 1 | NO₃⁻ | 3.25 |

| 2 | ClO₄⁻ | 3.68 |

| 3 | CF₃SO₃⁻ | 1.48 |

| 4 | PF₆⁻ | 5.08 |

| 5 | BF₄⁻ | 1.53 |

| 6 | CH₃PhSO₃⁻ | 3.55 |

Experimental measurements of the band gap for some of these complexes were performed using solid-state UV absorption spectra. mdpi.com

| Complex Number | Counterion (X⁻) | Experimental Band Gap (eV) |

| 1 | NO₃⁻ | 3.85 |

| 2 | ClO₄⁻ | 3.90 |

| 3 | CF₃SO₃⁻ | 3.89 |

The results show that some of these derivatives, particularly complexes with trifluoromethanesulfonate (B1224126) (CF₃SO₃⁻) and tetrafluoroborate (B81430) (BF₄⁻) counterions, exhibit theoretically low-band gap properties. escholarship.orgmdpi.com The combination of mesomorphic behavior and low-band gap characteristics in materials with π-π stacking interactions could lead to a new generation of highly branched organic semiconductors. escholarship.orgmdpi.comresearchgate.netsciprofiles.comutep.edu

Mesomorphic Behavior and Liquid Crystalline Properties

Mesomorphic behavior, the state of matter intermediate between liquid and solid (i.e., liquid crystal), has been observed in derivatives of this compound. A notable finding is the induction of mesomorphic phases in the silver(I) N-(4-pyridyl)benzamide complexes. escholarship.orgresearchgate.net This behavior is particularly influenced by the nature of the counterion. escholarship.orgmdpi.com

When counterions that are capable of π-π stacking, such as p-toluenesulfonate (CH₃PhSO₃⁻) and phenylsulfonate (PhSO₃⁻), are used, they can induce the formation of mesomorphic phases at 130 °C in a dimethylformamide (DMF) solution. escholarship.orgmdpi.comresearchgate.netutep.edu This process generates highly branched, flexible fibers that extend from the nanometer to the micron scale. mdpi.com Atomic force microscopy studies revealed that these are 2D interconnected fibers that form right after nucleation and grow from approximately 30 nm in diameter to the micron scale. escholarship.orgmdpi.comresearchgate.net This suggests the possibility of controlling the process to obtain nanofibers. escholarship.orgmdpi.comutep.edu

Differential scanning calorimetry (DSC) studies on the solid-state complexes showed no significant thermal behavior, which indicates that the mesomorphic phases originate from mechanisms occurring in the DMF solution at high temperatures. escholarship.orgmdpi.comresearchgate.net The study of such hydrogen-bonded liquid crystals is an active area of research, with various aromatic amide and pyridine (B92270) derivatives known to exhibit thermotropic liquid crystal properties. researchgate.netmdpi.com

Design of New Functional Materials with Tunable Properties

The research into this compound derivatives highlights their potential in designing new functional materials with properties that can be systematically tuned. A key strategy for achieving this tunability is the variation of counterions in the silver(I) N-(4-pyridyl)benzamide complexes. mdpi.comutep.edu This systematic approach allowed for the discovery that counterions capable of π-π stacking can interfere during crystal growth to induce the formation of highly branched fibers and mesomorphic phases. mdpi.com The selection of the anion directs the self-assembly of these supramolecular aromatic networks and allows for the tuning of their band gap properties. utep.edu

Another approach to designing novel functional materials involves host-guest chemistry. The interaction between cucurbit utep.eduuril (Q utep.edu), a macrocyclic host molecule, and a guest derivative, 1-methyl-4-(4-(1-methylpyridin-1-ium-4-yl)benzamido)pyridin-1-ium, has been investigated. mdpi.com These components self-assemble to form a 1:2 inclusion complex where the host Q utep.edu encapsulates the phenylpyridinium salt moiety of the guest. mdpi.com This type of research provides a foundation for developing multi-component functional materials based on cucurbiturils and phenylpyridine salts. mdpi.com

Advanced Optical and Electronic Materials Development

The unique properties of this compound derivatives make them building blocks for advanced optical and electronic materials. evitachem.com The development of organic semiconductors with low-band gaps and mesomorphic characteristics from silver(I) N-(4-pyridyl)benzamide complexes is a significant step toward creating materials for flexible electronics. escholarship.orgresearchgate.net The ability to form highly branched networks and nanofibers opens up possibilities for their use in various nano-devices. mdpi.comutep.edu

Furthermore, other derivatives are being explored for their optical and electronic properties. For instance, 4-fluoro-N-(pyridin-4-yl)benzamide is being investigated for its potential in developing new materials with unique electronic or optical characteristics. evitachem.com Benzamide (B126) derivatives, in general, are of interest in materials science due to their electronic and steric properties. The synthesis of various pyridine-based compounds is a continuous effort to create novel materials for diverse applications, including as n-type semiconductors and materials with fluorescent behavior. rsc.org

Mechanistic Biological Studies and Chemoinformatics of 4 4 Pyridyl Benzamide Analogues

Molecular Target Identification and Pathway Modulation

Kinase Inhibition (e.g., HDAC, ROCK1, c-Met, Tyrosine Kinases)

Analogues of 4-(4-pyridyl)benzamide have emerged as a significant class of kinase inhibitors, demonstrating activity against a range of targets including histone deacetylases (HDACs), Rho-associated coiled-coil containing protein kinase 1 (ROCK1), c-Met, and other tyrosine kinases.

Histone Deacetylase (HDAC) Inhibition:

Benzamide-based compounds, often referred to as o-aminoanilides, are recognized as class I-selective HDAC inhibitors. mdpi.com These inhibitors have shown potent activity against HDAC1, 2, and 3. nih.gov For instance, a series of benzamide (B126) HDAC inhibitors with a tryptophan cap group demonstrated potent inhibitory activity, with one of the most effective compounds exhibiting IC50 values of 20.6 nM, 157 nM, and 138 nM against HDAC1, 2, and 3, respectively. nih.gov Further modifications, such as truncating a linker by a single methylene (B1212753) spacer, led to even greater potency against these HDACs. nih.gov

Hybrid molecules incorporating the this compound scaffold have been designed to dually target HDACs and other kinases. One such hybrid demonstrated nanomolar inhibition of both c-Met (IC50 = 0.71 nM) and HDAC1 (IC50 = 38 nM). mdpi.com These dual-functioning inhibitors often show enhanced antiproliferative activities in cancer cell lines compared to single-target agents. mdpi.com The HDAC inhibitor AR42, a phenyl-butyrate-based small molecule, is a broad-spectrum inhibitor of class I and class II HDAC enzymes. oncotarget.com

ROCK1 Inhibition:

N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been identified as potent inhibitors of ROCK1, a key regulator in cardiovascular diseases and other disorders. nih.govresearchgate.net A study of 42 novel pyridinyl-benzamide-based compounds reported a wide range of inhibitory activity against ROCK1, with IC50 values ranging from 0.003 µM to 16 µM. nih.gov The compound N-((2,3-Dihydrobenzo[b] nih.govmdpi.comdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide was co-crystallized with ROCK1, providing critical insights into the binding interactions. nih.gov

c-Met and Tyrosine Kinase Inhibition:

The this compound scaffold is a key component in inhibitors targeting receptor tyrosine kinases like c-Met. jst.go.jp As mentioned, hybrid compounds have shown potent dual inhibition of c-Met and HDACs. mdpi.com Furthermore, new compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment have been designed and evaluated as potential tyrosine kinase inhibitors. nih.gov Several of these analogues exhibited potent inhibitory activity against a panel of receptor tyrosine kinases, including EGFR, HER-2, and PDGFRα/β. nih.gov Specifically, analogues with a (trifluoromethyl)benzene ring showed high potency against EGFR, with 91% and 92% inhibition at a 10 nM concentration. nih.gov

| Compound/Analogue Class | Target Kinase(s) | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Benzamide with Tryptophan Cap | HDAC1, HDAC2, HDAC3 | 20.6 nM, 157 nM, 138 nM | nih.gov |

| c-Met/HDAC Hybrid 4 | c-Met, HDAC1 | 0.71 nM, 38 nM | mdpi.com |

| N-ethyl-4-(pyridin-4-yl)benzamide analogues | ROCK1 | 0.003 µM - 16 µM | nih.gov |

| 4-(aminomethyl)benzamide analogues | EGFR | 91-92% inhibition at 10 nM | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Serine Proteases, Urokinase-type Plasminogen Activators)

The this compound scaffold and its derivatives have been investigated for their inhibitory effects on various enzymes, particularly serine proteases like the urokinase-type plasminogen activator (uPA).

Urokinase-type Plasminogen Activator (uPA) Inhibition:

The uPA system is implicated in tumor progression and metastasis, making it a target for anticancer drug development. researchgate.net Research has focused on synthesizing 4-(3H-imidazo[4,5-b]pyridin-2-yl)-N-substituted benzamide and benzamidine (B55565) derivatives as uPA inhibitors. nih.govresearchgate.net Studies have shown that certain benzamide derivatives can significantly reduce uPA levels in colorectal and hepatocellular carcinoma cells, with effects comparable to the chemotherapy drug 5-fluorouracil. nih.govresearchgate.net These compounds also effectively lower the levels of the uPA receptor (uPAR). nih.govresearchgate.net

The mechanism of inhibition often involves the amidine or guanidine (B92328) groups present in many inhibitors, which act as arginino-mimetics, interacting with the S1 pocket of trypsin-like serine proteases. researchgate.netmdpi.com Classical serine protease inhibitors typically interact with the enzyme through an exposed loop in what is known as the "standard" or "Laskowski" mechanism. mdpi.com

Other Serine Proteases:

The broader family of trypsin-like serine proteases, which includes enzymes involved in blood coagulation, digestion, and immunity, share a conserved catalytic triad (B1167595) (serine, histidine, aspartic acid). embl.de While specific studies on this compound's direct inhibition of other serine proteases like thrombin or elastase are less common, the structural motifs present in its analogues, particularly those with amidine or guanidine groups, suggest potential for broader activity within this enzyme family. researchgate.netmdpi.com

Interaction with Signaling Pathways (e.g., Cell Proliferation, Apoptosis)

Analogues of this compound can modulate key signaling pathways that control cell proliferation and apoptosis, which are fundamental processes dysregulated in cancer.

Cell Proliferation and Cell Cycle Arrest:

Inhibition of targets like HDACs by benzamide derivatives directly impacts cell cycle regulation. HDAC inhibitors can induce cell-cycle arrest, often in the G1 phase, by up-regulating cyclin-dependent kinase (CDK) inhibitors (like p21) and down-regulating cyclins and CDKs. nih.gov For example, a c-Met/HDAC dual inhibitor increased p21 expression in EBC-1 cells. mdpi.com Similarly, derivatives of piperidine-benzamide have demonstrated antitumor effects by inducing cell cycle arrest through the p53/p21-dependent pathway. The inhibition of ROCK1 is also linked to the regulation of cell proliferation. researchgate.net

Apoptosis Induction:

The induction of apoptosis, or programmed cell death, is a crucial mechanism for anticancer agents. The this compound framework contributes to compounds that trigger apoptosis through both extrinsic and intrinsic pathways. nih.gov

Inhibition of p38 mitogen-activated protein kinase (MAPK) by related pyridine-containing compounds can lead to the activation of caspase-8, a key initiator of the extrinsic apoptosis pathway. nih.gov The MAPK signaling cascade, which includes ERK, JNK, and p38, plays a critical role in cell proliferation and apoptosis. mdpi.com

HDAC inhibitors can also regulate apoptosis by altering the expression of pro- and anti-apoptotic proteins. nih.gov Furthermore, some benzamide derivatives have been shown to induce apoptosis in cancer cells. The modulation of signaling pathways like NOTCH, JAK-STAT, and Wnt by acylspermidine analogues, which can share structural similarities with benzamide derivatives, has been shown to induce apoptosis in leukemia cells. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on this compound analogues have been crucial in optimizing their potency and selectivity for various molecular targets. These studies involve systematically modifying different parts of the molecule and assessing the impact on biological activity.

For N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to establish a robust SAR. nih.govresearchgate.net These models help in understanding how steric and electrostatic fields, as well as hydrophobic and hydrogen-bonding properties, influence inhibitory activity. researchgate.net

In the context of nicotinic receptor modulators, SAR studies on benzamide analogues revealed that modifications to the pyridyl portion of the molecule significantly affect potency. For instance, introducing halogen atoms like bromine or chlorine to the pyridyl ring led to a substantial decrease in inhibitory activity. nih.gov Similarly, increasing the length of a chain linked to the pyridine (B92270) ring also resulted in decreased potency, suggesting steric hindrance within the receptor's binding pocket. nih.gov

For benzamide inhibitors of Mycobacterium tuberculosis, SAR studies focused on replacing a metabolically unstable morpholine (B109124) group. acs.org This led to the identification of potent analogues with thiophene (B33073) and methyl substituents, which exhibited high selectivity and low cytotoxicity. acs.org Further exploration of substitutions at the C-5 position of the benzamide core provided insights into optimizing antibacterial activity. acs.org

In the development of novel pyrazolopyridine derivatives as antiviral agents, a comprehensive SAR was established by varying four positions of the scaffold. ucla.edu It was found that the C4 position, often substituted with an N-aryl group, offered the greatest potential for improving antiviral activity. ucla.edu For example, a 2-pyridyl group at this position resulted in the most potent activity against non-polio enteroviruses. ucla.edu

Chemoinformatic Approaches in Ligand Design

Molecular Docking Investigations

Molecular docking is a powerful chemoinformatic tool that has been extensively used to investigate the binding modes of this compound analogues with their protein targets, guiding the design of more potent and selective inhibitors.

ROCK1 Inhibitors:

For N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, molecular docking studies using software like AutoDock have been instrumental. nih.govresearchgate.net These studies have helped to elucidate the critical binding interactions between the inhibitors and the ATP-binding pocket of ROCK1. nih.gov By analyzing the docking poses, researchers can identify key polar, nonpolar, and hydrophobic interactions that contribute to the binding affinity. nih.gov The crystal structure of ROCK1 co-crystallized with a benzamide derivative (PDB ID: 6E9W) has served as a valuable template for these docking experiments. nih.gov

Tyrosine Kinase Inhibitors:

Molecular docking has also been applied to design and predict the activity of new imatinib (B729) analogues, which are tyrosine kinase inhibitors. walshmedicalmedia.com Using software like GOLD, researchers can predict the binding scores and interaction modes of designed compounds with the target kinase. walshmedicalmedia.com In the design of novel tyrosine kinase inhibitors based on a 4-(aminomethyl)benzamide linker, molecular modeling showed that this flexible linker allows the molecule to adopt a favorable geometry, enabling it to bind to the active site of mutant kinases like T315I-mutant Abl. nih.gov

Other Targets:

Molecular docking has been used to study the interaction of new pyridine–thiourea derivatives with bacterial protein targets from S. aureus and E. coli. researchgate.net These studies, often coupled with the determination of molecular properties and drug-likeness profiles, help in identifying compounds with a higher probability of being effective antibacterial agents. researchgate.net The docking protocol typically involves preparing the protein and ligand structures, defining the binding site, and then using a scoring function to rank the different binding poses. researchgate.net

| Analogue Class | Protein Target | Docking Software | Key Findings | Reference |

|---|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide | ROCK1 | AutoDock | Identified critical binding interactions in the ATP pocket. | nih.govresearchgate.net |

| Imatinib analogues | Tyrosine Kinases | GOLD | Predicted binding scores and interaction modes. | walshmedicalmedia.com |

| 4-(aminomethyl)benzamide derivatives | T315I-mutant Abl Kinase | Not specified | Flexible linker allows favorable geometry for binding. | nih.gov |

| Pyridine–thiourea derivatives | Bacterial proteins (S. aureus, E. coli) | CLC Drug Discovery Workbench | Predicted binding affinity and hydrogen bond formation. | researchgate.net |

Advanced Spectroscopic and Characterization Techniques in 4 4 Pyridyl Benzamide Research

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

In studies of silver(I) complexes with N-(4-pyridyl)benzamide (also referred to as NPBA), SCXRD has been used to characterize the coordination of the NPBA ligand to the silver(I) ion. mdpi.com For instance, in the complex [Ag(NPBA)2]NO3, the two NPBA molecules coordinate to the Ag(I) ion in a trans configuration. mdpi.com The bond lengths between the silver and the nitrogen atoms of the pyridyl groups are approximately 2.15 Å. mdpi.com This technique also reveals the influence of different counter-ions (e.g., NO3-, ClO4-, BF4-) on the crystal packing and the resulting supramolecular architectures, which can range from one-dimensional (1D) chains to two- and three-dimensional (2D and 3D) networks. mdpi.comescholarship.org These networks are often stabilized by π–π stacking interactions between the aromatic rings, with inter-ring distances averaging around 3.823 Å. mdpi.comescholarship.orgresearchgate.net

Furthermore, SCXRD studies on difluoro-N-(4-pyridyl)benzamide isomers have detailed the intramolecular and intermolecular hydrogen bonding patterns. dcu.ie For example, in 2,3-, 2,4-, and 2,5-difluoro-N-(4-pyridyl)benzamide, intramolecular C—H···O=C and N—H···F contacts are observed. dcu.ie The study also quantified intermolecular N—H···O=C hydrogen bonds that form one-dimensional chains. dcu.ie

In the context of spin-crossover materials, variable-temperature SCXRD has been employed to investigate the structural changes that accompany the transition between high-spin and low-spin states in frameworks like [FeII(benpy)2M(CN)4]·2H2O (where benpy = N-(pyridin-4-yl)benzamide and M = Pd, Pt). mdpi.com

Table 1: Selected Crystallographic Data for Silver(I) N-(4-Pyridyl)benzamide Complexes mdpi.com

| Compound | Formula | Crystal System | Space Group | Ag-N Bond Length (Å) |

| [Ag(NPBA)2]NO3 | C24H20AgN5O5 | Monoclinic | P21/c | 2.15 |

| [Ag(NPBA)2]ClO4 | C24H20AgClN4O8 | Monoclinic | C2/c | - |

| [Ag(NPBA)2]BF4 | C24H20AgBF4N4O2 | Monoclinic | P21/n | - |

Data extracted from a study on mesomorphic behavior of silver(I) N-(4-pyridyl) benzamide (B126) complexes. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying functional groups and probing the bonding environment within a molecule. In the study of 4-(4-pyridyl)benzamide and its derivatives, these techniques provide characteristic vibrational frequencies that are sensitive to structural changes, coordination, and intermolecular interactions.

The FT-IR spectra of metal complexes of N-(4-pyridyl)benzamide show characteristic bands for the amide and pyridyl groups. mdpi.comunist.ac.kr For instance, in silver(I) complexes, the IR spectra exhibit prominent peaks corresponding to the C=O stretch of the amide group, typically around 1658-1693 cm⁻¹. mdpi.com Other significant bands are observed for N-H stretching, C-N stretching, and vibrations of the aromatic rings. mdpi.com The synthesis of various benzamide derivatives is often confirmed by the presence of characteristic FT-IR absorption bands. semanticscholar.org

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific vibrational modes of the molecule. esisresearch.orgesisresearch.org For example, in a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations helped to assign the symmetric and asymmetric NO2 stretching modes. esisresearch.org The red-shift of the N-H stretching wavenumber in the experimental IR spectrum compared to the computed value can indicate the weakening of the N-H bond, suggesting proton transfer to a neighboring atom. esisresearch.orgesisresearch.org

Raman spectroscopy has also been employed, particularly in studying spin-crossover materials. mdpi.comresearchgate.net Variable-temperature Raman spectroscopy can monitor changes in the vibrational modes of the ligand as the central metal ion undergoes a spin-state transition, providing insights into the coupling between the spin state and the molecular structure. mdpi.com

Table 2: Characteristic FT-IR Bands for Silver(I) N-(4-Pyridyl)benzamide Complexes (cm⁻¹) mdpi.com

| Compound | C=O Stretch | Other Key Bands |

| Ag(NPBA)2 | 1658 | 2360, 1584, 1506, 1418, 1331, 1266, 1064, 824, 712, 622 |

| Ag(NPBA)2 | 1658 | 1586, 1517, 1419, 1334, 1215, 1011, 822, 705, 589 |

| Ag(NPBA)2 | 1693 | 1601, 1510, 1165, 1011, 814, 685, 561 |

Data from the synthesis and characterization of silver(I) bis-N-(4-pyridyl) benzamide complexes. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. 1H and 13C NMR are routinely used to confirm the identity and purity of newly synthesized this compound derivatives. mdpi.commdpi.com The chemical shifts (δ) and coupling constants (J) of the protons and carbons in the molecule provide detailed information about their chemical environment.

In the 1H NMR spectrum of N-phenylbenzamide, a derivative, the signals for the aromatic protons typically appear in the range of 7.0 to 8.0 ppm, while the amide proton (N-H) often appears as a singlet at a higher chemical shift, for example, around 10.25 ppm in DMSO-d6. For this compound derivatives, the protons on the pyridine (B92270) ring can be distinguished from those on the benzamide ring. mdpi.com

NMR is also instrumental in studying host-guest chemistry involving this compound derivatives. For example, 1H NMR titration experiments have been used to investigate the formation of inclusion complexes between a N,4-di(pyridinyl)benzamide derivative and cucurbit researchgate.neturil (Q researchgate.net). mdpi.com Changes in the chemical shifts of the guest molecule's protons upon addition of the host provide evidence for complex formation and can be used to determine the binding stoichiometry and association constant. mdpi.com Variable temperature 1H NMR has also been used to characterize the formation of hydrogels from related amide compounds. acs.org

Table 3: Representative 1H NMR Data for Benzamide Derivatives mdpi.com

| Compound | Solvent | Key Chemical Shifts (δ, ppm) |

| N-phenylbenzamide | DMSO-d6 | 10.25 (s, 1H, NH), 7.97-7.95 (m, 2H), 7.67-7.09 (m, 8H) |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(4-fluorophenyl)benzamide | DMSO-d6 | 10.77 (s, 1H), 8.36 (d, 1H), 8.26-8.19 (m, 2H), 7.93 (d, 1H), 7.85 (d, 1H), 7.79-7.72 (m, 2H), 7.22 (t, 2H) |

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'm' denotes multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a very accurate determination of the molecular mass, which can be used to confirm the elemental composition of a newly synthesized molecule. mdpi.com

In the characterization of this compound derivatives, electrospray ionization (ESI) is a commonly used ionization method, often coupled with a mass analyzer to detect the protonated molecule [M+H]+ or other adducts like [M+Na]+. mdpi.com For example, the calculated mass for the [M+H]+ ion of N-phenylbenzamide (C13H11NO) is 198.0919, and a measured value of 198.0920 confirms its identity.

MS is also a valuable tool in supramolecular chemistry. For instance, ESI-MS was used to confirm the 1:2 stoichiometry of the inclusion complex formed between cucurbit researchgate.neturil (Q researchgate.net) and a N,4-di(pyridinyl)benzamide derivative (PB2+). mdpi.com The detection of a peak corresponding to the [PB2+@Q researchgate.net] complex in the mass spectrum provided direct evidence for the formation of this supramolecular assembly in solution. mdpi.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC) for Phase Behavior

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) is particularly useful for investigating the thermal behavior of this compound and its complexes, such as melting points, phase transitions, and the thermodynamics of these processes.

In the study of spin-crossover frameworks like [FeII(benpy)2M(CN)4]·2H2O, DSC measurements have been used to characterize the hysteretic spin-crossover transitions. mdpi.comresearchgate.net The DSC data show endothermic and exothermic peaks corresponding to the spin transition upon heating and cooling, respectively. mdpi.comresearchgate.net The transition temperatures (T½) and the width of the hysteresis loop (ΔT) can be determined from these measurements. mdpi.comresearchgate.net For example, for the palladium-containing framework, the transition temperatures were found to be 201 K (cooling) and 218 K (heating), resulting in a hysteresis width of 17 K. mdpi.com

DSC has also been applied to silver(I) complexes of N-(4-pyridyl)benzamide. mdpi.comescholarship.orgresearchgate.net In one study, the absence of significant thermal events in the DSC scans of the solid complexes suggested that the observed mesomorphic phase formation originated from processes occurring in solution at elevated temperatures rather than from a solid-state phase transition. mdpi.comescholarship.orgresearchgate.net

Table 4: Spin-Crossover Transition Temperatures from DSC for [FeII(benpy)2M(CN)4]·2H2O mdpi.com

| Compound (M) | T½↓ (K) | T½↑ (K) | ΔT (K) |

| Pd | 201 | 218 | 17 |

| Pt | 206 | 226 | 20 |

T½↓ is the transition temperature on cooling, T½↑ is the transition temperature on heating, and ΔT is the hysteresis width. mdpi.com

Atomic Force Microscopy (AFM) for Supramolecular Morphologies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. It is a powerful tool for visualizing the morphology of supramolecular assemblies and nanostructures formed by this compound and its derivatives.

In research on the mesomorphic behavior of silver(I) N-(4-pyridyl)benzamide complexes, AFM was used to study the formation of fibrous structures. mdpi.comescholarship.org The studies revealed that when certain counter-ions were used, the complexes could form highly branched, flexible fibers. mdpi.com AFM images showed that these interconnected fibers could form right after nucleation and grow from approximately 30 nm in diameter to the micron scale. mdpi.comescholarship.org This suggests the potential to control the process to obtain nanofibers. mdpi.comescholarship.org

AFM has also been used to characterize the covalent linkage of porphyrin molecules to a functionalized substrate, where the system was characterized by monochromated angle-resolved X-ray photoelectron spectra and AFM measurements. researchgate.net In other related research, AFM has been used to determine the size and height distribution of nanoparticles and to study the interaction of proteins with dendrimer-conjugated gold nanoparticles. nih.gov

Theoretical and Computational Investigations of 4 4 Pyridyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It has been widely applied to study the properties of benzamide (B126) derivatives. nih.govscispace.comanalis.com.mytandfonline.comresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. researchgate.net

These findings for related compounds suggest that 4-(4-Pyridyl)benzamide likely possesses a significant HOMO-LUMO gap, indicative of a stable molecular structure. The exact value would be influenced by the specific computational method and basis set employed in the calculation.

Table 1: Calculated HOMO-LUMO Gap for Related Benzamide Derivatives

| Compound | Computational Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | DFT/6-31++G(d,p) & 6-311++G(d,p) | 5.521 | researchgate.net |

| [Ag(N-(4-pyridyl)benzamide)₂]X (various counterions) | DFT/NRLMOL | 1.48 - 5.08 | mdpi.comresearchgate.net |

Molecular Electrostatic Potential (ESP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. tandfonline.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For benzamide derivatives, the MEP surface typically shows the most negative potential localized around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. dergipark.org.tr Conversely, the hydrogen atoms of the amide group and the aromatic rings generally exhibit positive potential. tandfonline.com In a study of a 4-hydroxy-benzamide derivative, the MEP surface was mapped in the range of -7.068 × 10⁻² eV to 7.068 × 10⁻² eV, with the maximum negative potential located on the carbonyl group. dergipark.org.tr

For this compound, it is expected that the MEP would show a high negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. The aromatic protons and the amide protons would be regions of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the charge transfer and delocalization of electrons. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.

In studies of benzamide derivatives, NBO analysis has been used to understand the intramolecular charge transfer and hyperconjugative interactions that contribute to their stability and properties. For example, in a study of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, NBO analysis was used to investigate the stability of the molecule. mjcce.org.mk Similarly, for thiazolo[3,2-a]pyridine derivatives, NBO analysis revealed strong hyperconjugative interactions and charge delocalization. researchgate.net

Non-Linear Optics (NLO) Properties

Molecules with large hyperpolarizability are of great interest for applications in non-linear optics (NLO). researchgate.net Computational methods, particularly DFT, are frequently used to predict the NLO properties of organic molecules. acs.orgrsc.orgacs.orgtandfonline.com The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response of a molecule.

Studies on various organic molecules, including those with donor-acceptor structures similar to this compound, have shown that intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system can lead to a large NLO response. researchgate.net For pyrene (B120774) derivatives with a donor-acceptor structure, DFT calculations have been used to evaluate their NLO properties. acs.org Similarly, the NLO properties of novel pyridine derivatives have been investigated using DFT, revealing their potential as photonic materials.

Given its structure, which combines an electron-withdrawing benzamide moiety with a pyridyl ring, this compound is expected to exhibit some NLO properties. The extent of its NLO response would depend on the degree of intramolecular charge transfer, which can be quantified through computational analysis of its hyperpolarizability.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions)

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. dergipark.org.tr These include global reactivity descriptors such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), as well as local reactivity descriptors like the Fukui function. dergipark.org.trmjcce.org.mk

The Fukui function, f(r), is a particularly useful tool for identifying the most reactive sites within a molecule. nih.gov It indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed. The condensed Fukui functions for electrophilic attack (f⁻) and nucleophilic attack (f⁺) can pinpoint specific atoms that are most susceptible to these reactions.

While specific Fukui function calculations for this compound were not found in the search results, studies on related heterocyclic compounds demonstrate their utility. For example, in a study of a 4-hydroxy-benzamide derivative, Fukui functions were calculated to analyze the reactive sites of the chemical structure. dergipark.org.tr Similarly, for another pyrimidine (B1678525) derivative, Fukui functions were calculated to explain the chemical selectivity or reactivity sites in the molecule. mjcce.org.mk For this compound, one would expect the Fukui functions to highlight the nitrogen and oxygen atoms as the most likely sites for electrophilic attack, and certain carbon atoms in the aromatic rings as potential sites for nucleophilic attack.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Electrophilic nature of a molecule |